3-(4-tert-butylphenoxy)propyl thiocyanate
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Overview
Description
The compound “3-(4-tert-butylphenoxy)propyl thiocyanate” is an organic compound that contains a thiocyanate group (-SCN), a propyl group (a three-carbon chain), and a 4-tert-butylphenoxy group (a phenol group with a tert-butyl group attached at the 4-position). Thiocyanates are known for their interesting chemical properties and are used in various chemical reactions . The tert-butylphenoxy group is a common moiety in organic chemistry and is often used in the synthesis of various pharmaceuticals .
Synthesis Analysis
While the specific synthesis pathway for “this compound” is not available, thiocyanates are typically synthesized through the reaction between alkyl halides and alkali thiocyanate in aqueous media . The 4-tert-butylphenoxy group could potentially be introduced through a nucleophilic substitution or coupling reaction .Chemical Reactions Analysis
Thiocyanates are known to participate in various chemical reactions. For example, they can be hydrolyzed to thiocarbamates . They can also isomerize to isothiocyanates .Properties
IUPAC Name |
3-(4-tert-butylphenoxy)propyl thiocyanate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-14(2,3)12-5-7-13(8-6-12)16-9-4-10-17-11-15/h5-8H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKAYTMAHYZVGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCSC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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